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Compound of Interest

Compound Name: Boc-NH-C4-acid

Cat. No.: B558653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Boc-4-
aminobutanoic acid (Boc-NH-C4-acid), a commonly used building block in medicinal chemistry
and peptide synthesis. This document outlines the expected Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis and
analysis, and a logical workflow for its characterization.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and MS data for Boc-NH-C4-
acid. These values are based on typical spectroscopic characteristics of N-Boc protected
amino acids and available database information.

'H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCIs) Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~1.44 Singlet 9H (CH3)sC- (Boc group)
~1.85 Quintet 2H -CH2-CH2-CH2-
~2.38 Triplet 2H -CH2-COOH
~3.20 Quartet 2H NH-CH2z-
~4.90 Broad Singlet 1H -NH-
~11.5 Broad Singlet 1H -COOH

13C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCIs) Reference: CDClIs at 77.16 ppm

Chemical Shift (d) (ppm) Assignment

~25.5 -CH2-CH2-CHa2-

~28.4 (CH3)sC- (Boc group)
~31.5 -CH2-COOH

~39.8 NH-CH2-

~79.5 (CH3)sC- (Boc group)
~156.0 -NH-C=0 (Boc carbamate)
~178.5 -COOH (Carboxylic acid)

Mass Spectrometry Data

lonization Mode: Electrospray lonization (ESI), Positive Mode
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m/z lon Notes
204.1230 [M+H]* Calculated for CoH1sNOa*
226.1049 [M+Na]* Calculated for CoH17NNaOa4+

Loss of isobutylene (-56 Da)
148.0811 [M+H-CaHs]*

from the Boc group

Loss of the entire Boc group
104.0706 [M+H-Boc]*

(-100 Da)
102 [CaHsNO2]* Prominent fragment ion[1]
57 [CaHo]* tert-butyl cation[1]

Experimental Protocols

Detailed methodologies for the synthesis of Boc-NH-C4-acid and its subsequent spectroscopic
analysis are provided below.

Synthesis of N-Boc-4-aminobutanoic acid

This protocol describes the protection of the primary amine of 4-aminobutanoic acid using di-
tert-butyl dicarbonate (Bocz0).

Materials:

e 4-aminobutanoic acid (GABA)

o Di-tert-butyl dicarbonate (Bocz20)
e Sodium hydroxide (NaOH)

» Dioxane

» Water (deionized)

 Hydrochloric acid (HCI), 1 M
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Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M agueous NaOH
(sufficient to dissolve the starting material).

Cool the solution to 0 °C in an ice bath.

Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring.

Allow the reaction mixture to warm to room temperature and stir overnight.[2]
Concentrate the mixture under reduced pressure to remove the dioxane.

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Bocz0.
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.

Extract the product into ethyl acetate (3x).

Combine the organic extracts, wash with brine, and dry over anhydrous MgSOQOa.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
product, which can be further purified by recrystallization or column chromatography if
necessary.

NMR Spectroscopy Protocol

Sample Preparation:

Accurately weigh 5-25 mg of the dried Boc-NH-C4-acid sample for tH NMR, or 50-100 mg
for 13C NMR.[3]
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls or DMSO-de) in a clean vial.[3]

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Filter the solution through a pipette containing a small plug of glass wool directly into a clean,
dry 5 mm NMR tube to remove any particulate matter.[4]

Cap the NMR tube securely.
Data Acquisition:
Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field
to achieve optimal homogeneity.

Acquire a standard *H NMR spectrum.
For 3C NMR, acquire a proton-decoupled spectrum.

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase
correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like
TMS.

Mass Spectrometry Protocol (LC-MS)

Sample Preparation:

o Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such
as methanol or acetonitrile.

 Dilute the stock solution to a final concentration of 1-10 pg/mL using the initial mobile phase
composition.

Instrumentation and Conditions (ESI-MS):
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e Liquid Chromatography (LC):
o Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 pum particle size).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.
o Gradient: A suitable linear gradient, for example, 5% to 95% B over 10 minutes.
o Flow Rate: 0.3 mL/min.
o Injection Volume: 5 pL.
e Mass Spectrometry (MS):

o lonization Mode: Positive Electrospray lonization (ESI+).

o

Capillary Voltage: ~3.5 kV.

[¢]

Source Temperature: ~120 °C.

o

MS1 Scan Range: m/z 100 - 500.

[e]

Data Analysis: Identify the molecular ion peaks (e.g., [M+H]*, [M+Na]*) and characteristic
fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of
Boc-NH-C4-acid.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b558653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Purification
(Chromatography/
Recrystallization)

NMR Analysis
(*H & 13C)
A 1

MS Analysis
(LC-MS)

Boc Protection
(Boc20, NaOH, Dioxane/Hz0)

Acidification &
Extraction

Start:
4-Aminobutanoic Acid

Spectroscopic Data
(Tables & Spectra)

Boc-NH-C4-acid

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of Boc-NH-C4-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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